molecular formula C14H10N4 B3332222 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile CAS No. 87837-08-9

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile

Cat. No.: B3332222
CAS No.: 87837-08-9
M. Wt: 234.26 g/mol
InChI Key: AVSBFLCZMKZGKY-UHFFFAOYSA-N
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Description

Overview of Nitrile Functionalities in Complex Organic Synthesis

The nitrile, or cyano, group is one of the most versatile functional groups in organic chemistry. researchgate.net Its utility stems from a unique combination of electronic properties and reactivity. The carbon-nitrogen triple bond imparts a linear geometry and significant polarity, with the carbon atom being electrophilic and the nitrogen atom possessing a lone pair of electrons. nih.govfiveable.me This structure allows nitriles to serve as key intermediates in a wide array of chemical transformations. nih.gov

Nitriles can be hydrolyzed to form carboxamides and subsequently carboxylic acids, reduced to primary or tertiary amines, or undergo nucleophilic addition with organometallic reagents like Grignard reagents to form ketones. fiveable.mewikipedia.org This transformative potential makes them a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and nitrogen-containing heterocycles. researchgate.netnj-finechem.com Furthermore, the nitrile group can act as a directing or activating group in various reactions, including C-H functionalization, and participate in cycloaddition reactions to construct complex carbo- and heterocyclic frameworks. researchgate.netnih.gov

Significance of Polysubstitution on Aromatic Cores

Polysubstitution can:

Modify Reactivity and Regioselectivity: Activating groups increase the ring's electron density, making it more susceptible to electrophilic substitution, while deactivating groups have the opposite effect. studymind.co.ukfiveable.me The interplay between multiple substituents directs incoming reagents to specific positions on the ring. libretexts.org

Tune Electronic Properties: The introduction of multiple electron-donating or, more relevantly here, electron-withdrawing groups like cyano (-CN) or cyanomethyl (-CH2CN) can drastically lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This is crucial for creating electron-accepting materials used in organic electronics.

Alter Physical Properties: Polysubstitution impacts melting point, boiling point, solubility, and crystal packing by influencing intermolecular forces such as dipole-dipole interactions and hydrogen bonding.

Decrease Aromaticity: While aromatic systems are inherently stable, extensive substitution with electron-withdrawing or electron-releasing groups can lead to a partial localization of π-electrons, thereby decreasing the aromatic character of the ring. researchgate.net

Contextualization of 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile within Emerging Chemical Scaffolds

While specific research on this compound is not widely available in public literature, its structure places it firmly within the class of advanced cyanoalkylated arenes. Such molecules are considered emerging chemical scaffolds, which are core molecular frameworks that serve as building blocks for larger, functional systems. nih.goveurekaselect.com

The high density of nitrile functionalities suggests its potential utility in materials science. A well-studied analogue, 1,2,4,5-Tetracyanobenzene (TCNB) , which features nitrile groups directly attached to the benzene (B151609) ring, is known for its ability to form charge-transfer complexes and act as a linker in the synthesis of Metal-Organic Frameworks (MOFs). nih.govchemicalbook.com These frameworks are highly porous, crystalline materials with applications in gas storage, catalysis, and energy storage. researchgate.net

Similarly, the cyanomethyl groups in this compound offer multiple reactive sites. For example, related molecules like 1,3,5-tris(4-cyanomethylphenyl)benzene are used as ligands to construct Covalent Organic Frameworks (COFs) through reactions like Knoevenagel condensation. ossila.com These COFs can be fully conjugated and exhibit valuable photoluminescent properties. ossila.com The title compound, with its four cyanomethyl groups, could therefore serve as a versatile tetra-functional linker for creating novel, stable, and functional two- or three-dimensional polymers and frameworks.

Physicochemical Properties of Analogue Compound: 1,2,4,5-Tetracyanobenzene
PropertyValueReference
CAS Number712-74-3 chemicalbook.comsigmaaldrich.com
Molecular FormulaC₁₀H₂N₄ chemicalbook.com
Molecular Weight178.15 g/mol chemicalbook.comsigmaaldrich.com
Melting Point265-268 °C chemicalbook.comsigmaaldrich.com
AppearanceWhite to almost white powder/crystal chemicalbook.com
SolubilitySoluble in acetone. Soluble in water. chemicalbook.comsigmaaldrich.com

Research Trajectories in Advanced Cyanoalkylated Arenes

The field of advanced cyanoalkylated arenes is driven by the pursuit of novel materials with tailored properties. Future research involving scaffolds like this compound is likely to focus on several key areas:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,4,5-tris(cyanomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-5-1-11-9-13(3-7-17)14(4-8-18)10-12(11)2-6-16/h9-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSBFLCZMKZGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1CC#N)CC#N)CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 2,4,5 Tris Cyanomethyl Phenyl Acetonitrile

Precursor Synthesis and Derivatization Strategies

The initial phase in the synthesis of 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile involves the preparation of suitable precursors and the strategic introduction of functional groups that can be converted to or direct the addition of cyanomethyl groups.

Synthesis of Substituted Phenylacetonitriles as Building Blocks

The synthesis of substituted phenylacetonitriles is a well-established field, with numerous methods available for the preparation of these versatile building blocks. A common and effective method is the Kolbe nitrile synthesis, which involves the reaction of a benzyl (B1604629) halide with an alkali metal cyanide. For instance, benzyl chloride can be reacted with sodium cyanide to produce phenylacetonitrile (B145931). This fundamental reaction can be adapted to create a variety of substituted phenylacetonitriles by using appropriately substituted benzyl halides.

Another approach involves the direct cyanation of benzylic alcohols. This can be achieved by converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt. Furthermore, modern techniques such as the palladium-catalyzed cyanation of aryl halides offer a powerful tool for the synthesis of benzonitriles, which can then be further functionalized at the benzylic position to yield the desired phenylacetonitrile.

Starting MaterialReagentsProductYield (%)
Benzyl ChlorideSodium CyanidePhenylacetonitrileHigh
Substituted Benzyl HalidePotassium CyanideSubstituted PhenylacetonitrileVaries
Benzylic Alcohol1. TsCl, Pyridine; 2. NaCNPhenylacetonitrileGood
Aryl HalidePd Catalyst, Cyanide SourceBenzonitrileGood-Excellent

Green Chemistry Principles in Synthetic Design

In the absence of an established synthetic route for this compound, a plausible pathway can be proposed starting from 1,2,4,5-tetrakis(bromomethyl)benzene (B96394). This precursor could be subjected to a nucleophilic substitution reaction with a cyanide source to yield the final product. The application of green chemistry principles to this hypothetical step is crucial for developing a sustainable and environmentally benign process.

Atom Economy and Solvent Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. wikipedia.org The goal is to maximize the incorporation of all materials used in the process into the final product. acs.org

In the proposed cyanation of 1,2,4,5-tetrakis(bromomethyl)benzene, the theoretical atom economy can be calculated. The reaction would proceed as follows:

C₆H₂(CH₂Br)₄ + 4 NaCN → C₆H₂(CH₂CN)₄ + 4 NaBr

The calculation of atom economy for this reaction reveals that a significant portion of the reactant mass is converted into inorganic salt waste. Greener approaches to cyanation aim to improve upon this. For instance, the use of alternative, less toxic cyanating agents is an active area of research. researchgate.netrsc.org While many of these are still under development, they represent a move towards more sustainable nitrile synthesis. organic-chemistry.org Another strategy is the biocatalytic synthesis of nitriles from aldehydes, which can offer a much higher atom economy and operate under milder, aqueous conditions. mdpi.comnih.govresearchgate.net

Table 1: Comparison of Atom Economy for Different Hypothetical Cyanation Methods This table presents a conceptual comparison. Actual values would depend on the specific reagents and reaction conditions.

Synthetic MethodReactantsByproductsTheoretical Atom Economy (%)
Traditional Nucleophilic Substitution1,2,4,5-tetrakis(bromomethyl)benzene, Sodium CyanideSodium Bromide~52%
Catalytic Cyanation with a Greener Cyanide Source1,2,4,5-tetrakis(bromomethyl)benzene, Alternative Cyanide SourceVaries depending on the sourcePotentially >70%
Biocatalytic Route (from a tetra-aldehyde precursor)Hypothetical tetra-aldehyde, Ammonia, OxygenWater>90%

Solvent selection is another critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. vapourtec.comwhiterose.ac.uk Traditional nucleophilic substitution reactions often employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which have associated toxicity and disposal issues. utoronto.ca Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. epitomejournals.comneuroquantology.com

For the hypothetical synthesis of this compound, greener solvent alternatives could be considered. Water is an ideal green solvent due to its non-toxicity and abundance. neuroquantology.com The use of phase-transfer catalysis could enable the reaction to be carried out in a biphasic water-organic system, minimizing the use of hazardous organic solvents. Ionic liquids are another class of alternative solvents with low volatility and high thermal stability that can be tailored for specific reactions. neuroquantology.com

Table 2: Comparison of Solvents for Nucleophilic Substitution Reactions This table provides a qualitative comparison of solvent properties based on established green chemistry metrics.

SolventGreen Chemistry ClassificationKey Considerations
Dimethylformamide (DMF)UndesirableHigh boiling point, reproductive toxicity.
Acetonitrile (B52724)ProblematicVolatile, toxic. utoronto.ca
WaterRecommendedNon-toxic, non-flammable, abundant. neuroquantology.com
EthanolRecommendedBio-based, low toxicity. acs.org
Ionic LiquidsAcceptable (with caution)Low volatility, but toxicity and biodegradability can vary. neuroquantology.com
Supercritical CO₂RecommendedNon-toxic, readily available, easily removed. acs.orgpnas.org

Solvent minimization can also be achieved through the use of solvent-free reaction conditions, for example, by using microwave irradiation to accelerate the reaction between solid reactants. cambridgescholars.com

Catalytic Efficiency and Sustainability Considerations

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient, selective, and generate less waste than stoichiometric reactions. acs.orgbio-conferences.org In the proposed synthesis, while the main reaction is a stoichiometric nucleophilic substitution, catalysts can play a crucial role in enhancing its green credentials.

Phase-transfer catalysts (PTCs) are a prime example. These catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), enabling reactions that would otherwise require homogeneous, and often hazardous, organic solvents. google.com The use of a PTC in the cyanation of 1,2,4,5-tetrakis(bromomethyl)benzene could allow the reaction to be performed in water with a minimal amount of organic solvent, using a solid cyanide salt. Furthermore, many PTCs can be recovered and reused, adding to the sustainability of the process. nih.govdocumentsdelivered.com

From a broader sustainability perspective, the choice of reagents is paramount. Traditional cyanide sources like sodium or potassium cyanide are highly toxic. Green chemistry strives to replace such hazardous materials with safer alternatives. researchgate.netrsc.org Research into cyanide-free nitrile synthesis is ongoing, with promising methods including the dehydration of aldoximes and the use of biocatalysts. mdpi.comnih.govresearchgate.net These methods avoid the direct handling of toxic cyanides and often proceed under much milder conditions.

Energy efficiency is another key consideration for sustainable synthesis. sustainability-directory.comsolubilityofthings.comchemcopilot.com Chemical reactions should be conducted at ambient temperature and pressure whenever possible. solubilityofthings.com For the hypothetical cyanation reaction, which may require heating, alternative energy sources such as microwave irradiation could be employed. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. cambridgescholars.comresearchgate.net

Table 3: Sustainability Comparison of Cyanating Agents This table offers a qualitative assessment of different approaches to nitrile synthesis from a sustainability viewpoint.

Cyanating Agent/MethodToxicityWaste GenerationEnergy InputOverall Sustainability
Sodium Cyanide (NaCN)HighHigh (inorganic salts)Moderate to HighLow
Potassium Hexacyanoferrate(II)LowModerateModerateModerate
Biocatalytic (e.g., Aldoxime Dehydratase)Very LowLow (water)LowHigh

By integrating these green chemistry principles—maximizing atom economy, minimizing and choosing safer solvents, and employing efficient and recyclable catalysts—a more sustainable and environmentally responsible synthetic pathway for this compound could be designed. While this discussion is based on a hypothetical route, the principles outlined are universally applicable to the synthesis of complex organic molecules.

Mechanistic Investigations of Reactions Involving 2 2,4,5 Tris Cyanomethyl Phenyl Acetonitrile

Elucidation of Reaction Intermediates and Transition States

The transient species that form and disappear during a chemical reaction, namely intermediates and transition states, are at the heart of any mechanistic study. Identifying and characterizing these fleeting structures is paramount to understanding the reaction pathway.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. scielo.br For reactions involving polysubstituted phenylacetonitriles, DFT calculations can provide detailed information about the energies and geometries of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net

In the context of 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile, DFT could be employed to model various potential reaction pathways, such as nucleophilic substitution at the benzylic positions or reactions involving the cyano groups. For instance, in a hypothetical reaction, DFT could help to determine the most likely site of deprotonation and the subsequent reaction profile. High-level coupled-cluster methods, such as CCSD(T), can further refine these calculations. nih.govrsc.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction Step

ParameterValue (kcal/mol)
Reactant Energy0.0
Transition State Energy+15.2
Intermediate Energy-5.8
Product Energy-20.4

This table illustrates the type of data that can be generated from DFT calculations to compare the energetic feasibility of different reaction steps.

Theoretical calculations can also predict spectroscopic signatures (e.g., IR, NMR) of proposed intermediates, aiding in their experimental identification. researchgate.net

Real-time monitoring of a reaction can provide direct evidence for the formation and consumption of intermediates. Techniques such as in-situ Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy and UV-Vis spectroscopy are powerful for this purpose. researchgate.netkit.edu

For reactions of this compound, ATR-IR spectroscopy could be used to track changes in the characteristic vibrational frequencies of the C≡N and C-H bonds of the cyanomethyl groups. The appearance and disappearance of new absorption bands could indicate the formation of transient intermediates. researchgate.net For example, the shift in the nitrile stretching frequency can provide information about changes in the electronic environment of the cyano group during the reaction. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the speed of a reaction and for deducing the molecularity of the rate-determining step. By systematically varying the concentrations of reactants and catalysts, a rate law can be established, which is a mathematical expression of the reaction rate. viziscience.comekb.eg

For a reaction involving this compound, the rate of reaction could be monitored by quenching the reaction at different time intervals and analyzing the product mixture by techniques like HPLC or GC. Alternatively, spectroscopic methods can be used for continuous monitoring. The data obtained can then be used to determine the order of the reaction with respect to each reactant and to calculate the rate constant. islandscholar.ca

Table 2: Example of Kinetic Data for a Hypothetical Reaction

Initial [Reactant A] (M)Initial [Reactant B] (M)Initial Rate (M/s)
0.10.11.2 x 10-4
0.20.12.4 x 10-4
0.10.24.8 x 10-4

This table shows how initial rate data can be used to determine the reaction order. In this hypothetical case, the reaction is first order in A and second order in B.

Radical Pathways and Electron Transfer Processes

Many organic reactions proceed through radical intermediates, which are species with unpaired electrons. The multiple cyanomethyl groups on this compound could potentially stabilize radical intermediates through resonance. Radical reactions are often initiated by light, heat, or radical initiators. nih.gov

In the context of cyanomethylation reactions, radical pathways have been proposed where a cyanomethyl radical is generated and then adds to a substrate. nih.gov Electron transfer processes can also play a crucial role in initiating reactions. dntb.gov.ua Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates. Computational studies can also provide insights into the feasibility of radical pathways by calculating bond dissociation energies and the stability of radical species. nih.gov

Furthermore, the interaction of the molecule with metal complexes could facilitate single-electron transfer (SET) processes, leading to the formation of radical ions and subsequent reactions. The presence of multiple electron-withdrawing cyano groups would influence the redox potential of the aromatic ring, affecting the ease of electron transfer. nih.gov

Influence of Substituent Effects on Reactivity and Selectivity

The four cyanomethyl groups on the phenyl ring of this compound are expected to have a profound influence on its reactivity and the selectivity of its reactions. These groups are strongly electron-withdrawing, which will affect the electron density distribution in the aromatic ring and the acidity of the benzylic protons.

The electron-withdrawing nature of the cyanomethyl groups will make the benzylic protons more acidic, facilitating their removal by a base to form a carbanion. This would enhance the reactivity towards electrophiles. Conversely, the deactivation of the aromatic ring will make it less susceptible to electrophilic aromatic substitution.

In reactions where multiple products are possible, the electronic and steric effects of the substituents will govern the regioselectivity and stereoselectivity. For example, in a nucleophilic substitution reaction, the relative positions of the cyanomethyl groups will direct the incoming nucleophile to a specific site. researchgate.net Kinetic studies on a series of related compounds with varying numbers or positions of cyanomethyl groups could provide quantitative data on these substituent effects, often analyzed through Hammett plots or similar linear free-energy relationships. nih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic and Application Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the proton and carbon framework can be assembled.

Given the structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (CH₂) protons of the cyanomethyl and acetonitrile (B52724) groups. The aromatic region would likely display two singlets, corresponding to the protons at positions 3 and 6 of the benzene (B151609) ring. libretexts.orgwisc.edu The methylene protons of the four cyanomethyl groups (three attached directly to the ring and one from the acetonitrile moiety) would appear as singlets in the aliphatic region of the spectrum. Due to the varied electronic environments, these singlets are expected to have slightly different chemical shifts. For comparison, the methylene protons in a related compound, 1,2-bis(cyanomethyl)benzene, appear at a specific chemical shift in its ¹H NMR spectrum. chemicalbook.com

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for the aromatic carbons, the methylene carbons, and the nitrile carbons. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The quaternary carbons of the ring to which the cyanomethyl groups are attached would also be identifiable. The methylene carbons and the highly characteristic nitrile carbons (typically around 115-125 ppm) would provide further confirmation of the structure.

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this specific molecule, COSY would primarily be used to confirm the absence of coupling between the aromatic protons (as they are expected to be singlets) and between the different methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each methylene proton signal to its corresponding methylene carbon signal, and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern on the benzene ring. For instance, correlations would be expected between the aromatic protons and the carbons of the adjacent cyanomethyl groups, as well as the methylene protons and the aromatic carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. Correlations might be observed between the protons of the cyanomethyl group at position 2 and the protons of the acetonitrile moiety, as well as between adjacent cyanomethyl groups on the aromatic ring.

The following table illustrates the expected correlations that would be used for the complete structural assignment of this compound.

2D NMR Technique Purpose Expected Correlations for this compound
COSY Shows ¹H-¹H couplingsNo significant cross-peaks expected due to isolated spin systems.
HSQC Correlates directly bonded ¹H and ¹³CAromatic H to Aromatic C; Methylene H to Methylene C.
HMBC Shows long-range ¹H-¹³C couplings (2-3 bonds)Aromatic H to carbons of cyanomethyl groups; Methylene H to aromatic carbons and nitrile carbons.
NOESY Shows through-space ¹H-¹H proximityCorrelations between protons of adjacent cyanomethyl/acetonitrile groups.

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate conformational changes or other dynamic processes within a molecule. For this compound, the rotation of the cyanomethyl and acetonitrile groups around the single bonds connecting them to the phenyl ring could be a subject of such a study. While free rotation is expected at room temperature, at very low temperatures, this rotation might be hindered, potentially leading to the broadening or splitting of the methylene proton signals. By analyzing these changes, the energy barriers for bond rotation could be calculated, providing valuable data on the molecule's conformational flexibility.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The most prominent feature in the IR and Raman spectra of this compound would be the stretching vibration of the nitrile (C≡N) group. kahedu.edu.in This vibration typically gives rise to a sharp and intense absorption band in the IR spectrum and a strong signal in the Raman spectrum. researchgate.net

Infrared (IR) Spectroscopy: For aromatic nitriles, the C≡N stretching frequency is generally observed in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The presence of multiple nitrile groups in the molecule may lead to a complex band or multiple closely spaced bands in this region. The polarity of the C≡N bond results in a strong IR absorption. spectroscopyonline.com

Raman Spectroscopy: The C≡N triple bond is highly polarizable, leading to a strong and sharp signal in the Raman spectrum, typically in a similar frequency range to the IR absorption. researchgate.net

The exact position of the nitrile stretching band is sensitive to the electronic environment. Factors such as conjugation with the aromatic ring and the electronic effects of the other substituents can influence the bond strength and, consequently, the vibrational frequency. Furthermore, environmental factors like the polarity of the solvent can cause shifts in the C≡N stretching frequency. Hydrogen bonding interactions with protic solvents can also affect the position and shape of this band. researchgate.net

Spectroscopic Technique Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Infrared (IR) C≡N Stretch2220 - 2240Strong, Sharp
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1400 - 1600Medium to Weak
Raman C≡N Stretch2220 - 2240Strong, Sharp
Aromatic Ring Breathing~1000Strong

In the solid state, vibrational spectroscopy can offer insights into intermolecular interactions and crystal packing. In the crystalline form of this compound, dipole-dipole interactions between the polar nitrile groups of adjacent molecules are expected. These interactions can lead to shifts in the vibrational frequencies and splitting of absorption bands compared to the solution or gas phase spectra. A detailed analysis of the solid-state IR and Raman spectra, potentially combined with computational modeling, could provide information about the nature and strength of these intermolecular forces and help to understand the solid-state architecture of the compound. kahedu.edu.in

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₀N₄), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.

Upon ionization, the molecule can undergo fragmentation, and the analysis of these fragment ions provides valuable structural information. The fragmentation pattern of this compound would likely involve the loss of cyanomethyl radicals (•CH₂CN) or hydrogen cyanide (HCN). A key fragmentation pathway would be the cleavage of the benzylic C-C bonds. For example, the fragmentation of the related compound phenylacetonitrile (B145931) often involves the loss of a hydrogen atom to form a stable tropylium-like ion or other characteristic fragments. nist.gov A plausible major fragmentation would be the loss of a CH₂CN group to form a stable benzylic cation, which could then undergo further fragmentation.

The table below outlines the expected key ions in the high-resolution mass spectrum.

Ion Formula Description
[M]⁺[C₁₅H₁₀N₄]⁺Molecular Ion
[M-CH₂CN]⁺[C₁₃H₈N₃]⁺Loss of an acetonitrile or cyanomethyl group
[M-HCN]⁺[C₁₄H₉N₃]⁺Loss of hydrogen cyanide

By precisely measuring the masses of these fragment ions, their elemental compositions can be determined, allowing for a detailed elucidation of the fragmentation pathways and further confirming the molecular structure.

Elucidation of Fragmentation Pathways

A detailed analysis of the fragmentation pathways of this compound using mass spectrometry has not been reported in the available scientific literature. Generally, for aromatic nitriles, fragmentation in mass spectrometry is influenced by the stable aromatic ring and the functional groups attached. Common fragmentation patterns for related compounds like phenylacetonitrile involve the loss of small molecules or radicals, but specific pathways are highly dependent on the substitution pattern and the ionization method used. Without experimental data, any proposed fragmentation for this specific tris(cyanomethyl)-substituted compound would be purely speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Electronic Transitions and Conjugation Effects

There are no published UV-Vis absorption spectra for this compound. The electronic transitions of an aromatic compound are dictated by its chromophores and the extent of conjugation. The phenyl ring and the nitrile (C≡N) groups constitute the primary chromophores in this molecule. It is expected that the multiple cyanomethyl substituents would influence the electronic properties of the phenyl ring. However, without experimental spectra, the specific wavelengths of maximum absorption (λmax) and the effects of the four cyanomethyl groups on the π-electron system cannot be determined.

X-ray Crystallography for Absolute Structural Determination

Crystal Packing and Supramolecular Interactions

Information on the crystal packing and any potential supramolecular interactions, such as hydrogen bonding or π-π stacking, for this compound is unavailable due to the lack of crystallographic data. The arrangement of molecules in the solid state is critical for understanding a compound's physical properties, but this has not been investigated for the title compound.

Theoretical and Computational Studies of 2 2,4,5 Tris Cyanomethyl Phenyl Acetonitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Band Gaps)

A comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for 2-[2,4,5-tris(cyanomethyl)phenyl]acetonitrile has not been reported. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For a molecule with multiple cyano groups, such as this one, the strong electron-withdrawing nature of the nitrile groups would be expected to lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap. However, without specific computational data, precise energy levels and the exact band gap remain undetermined.

Molecular Orbital Distributions and Charge Transfer Characteristics

The distribution of molecular orbitals and the charge transfer characteristics of this compound have not been specifically investigated in published research. Generally, for aromatic systems with multiple electron-withdrawing substituents, the HOMO is often localized on the phenyl ring, while the LUMO can be distributed over the substituents. This distribution facilitates intramolecular charge transfer upon electronic excitation. In the case of this compound, it is plausible that a significant charge transfer would occur from the phenyl ring to the cyanomethyl groups, but this requires confirmation through dedicated computational studies.

Aromaticity Assessment and Resonance Stabilization

There are no specific studies in the available literature that assess the aromaticity and resonance stabilization of this compound. The presence of four cyanomethyl groups on the benzene (B151609) ring would influence its electronic structure and, consequently, its aromatic character. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations could provide quantitative insights into the aromaticity of the central phenyl ring, but such data is currently unavailable for this specific compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Specific molecular dynamics (MD) simulations to explore the conformational flexibility and solvation effects of this compound have not been reported. MD simulations would be valuable for understanding how the cyanomethyl groups rotate and interact with each other and with solvent molecules. This information is crucial for predicting the molecule's behavior in different environments and its potential for self-assembly or interaction with other molecules.

Prediction of Spectroscopic Data and Comparison with Experimental Results

There is a lack of published predicted or experimental spectroscopic data (e.g., IR, NMR, UV-Vis) for this compound. Theoretical calculations can predict these spectra, which are invaluable for identifying and characterizing the compound. For instance, the C≡N stretching frequency in the IR spectrum would be a characteristic feature. Similarly, ¹H and ¹³C NMR chemical shifts could be predicted to aid in structural elucidation. However, without experimental data for comparison, the accuracy of such theoretical predictions cannot be validated for this molecule.

Quantitative Structure-Property Relationship (QSPR) Studies

No Quantitative Structure-Property Relationship (QSPR) studies focusing on this compound or a series of closely related compounds are available in the scientific literature. QSPR models are developed to predict the properties of chemicals based on their molecular structure. The development of such models requires a dataset of compounds with known properties, which is not currently available for this specific chemical class.

Reactivity and Chemical Transformations of 2 2,4,5 Tris Cyanomethyl Phenyl Acetonitrile and Its Derivatives

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile groups is a versatile functional handle for post-synthetic modifications. It can undergo hydrolysis, reduction, cycloaddition reactions, and can coordinate to metal centers.

The nitrile groups of 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile and its derivatives can be hydrolyzed to form either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com This transformation is typically catalyzed by either acid or base. chemguide.co.ukchemistrysteps.com

In acid-catalyzed hydrolysis, protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com The initial product is an amide, which can then be further hydrolyzed to the corresponding carboxylic acid and an ammonium salt upon heating with excess acid. chemguide.co.uk For instance, derivatives of this compound incorporated into covalent organic frameworks (COFs) can be treated with concentrated hydrochloric acid to convert the nitrile functionalities into carboxylic acids. smolecule.com

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process also initially forms an amide, which can be further hydrolyzed to a carboxylate salt and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, a final acidification step is required. chemguide.co.uk

The conversion of the nitrile groups to carboxylic acids is a key step in modifying materials derived from this compound. For example, the resulting carboxylic acid groups can coordinate with metal ions, enhancing the stability of frameworks and introducing redox-active sites for applications in electrocatalysis. smolecule.comossila.com

Table 1: General Conditions for Nitrile Hydrolysis
Reaction TypeReagentsIntermediate ProductFinal ProductConditions
Acid-Catalyzed HydrolysisDilute Acid (e.g., HCl, H₂SO₄), WaterAmideCarboxylic Acid & Ammonium SaltHeat/Reflux chemguide.co.uk
Base-Catalyzed HydrolysisAqueous Base (e.g., NaOH)AmideCarboxylate Salt & AmmoniaHeat/Reflux chemguide.co.uk

The nitrile groups can be reduced to primary amines (-CH₂NH₂). This transformation is a fundamental process in organic synthesis, and several methods are available. studymind.co.uk The reduction of the four nitrile groups on this compound would yield a tetra-amine derivative.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include platinum, palladium, or Raney nickel. The reaction typically requires elevated temperature and pressure. studymind.co.ukchemguide.co.uk

Chemical Reduction: Strong reducing agents are effective for this conversion. Lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an acidic workup, is a powerful and common choice for reducing nitriles to primary amines. chemguide.co.ukresearchgate.netyoutube.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective when used in combination with catalysts like cobalt(II) chloride (CoCl₂). researchgate.netyoutube.com Another reagent system is sodium metal in ethanol. studymind.co.uk

The choice of reducing agent can be critical when other functional groups are present in the molecule to ensure chemoselectivity. youtube.com

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines
MethodReagent(s)Typical SolventNotes
Catalytic HydrogenationH₂ with Pd, Pt, or Ni catalystEthanolOften requires high pressure and temperature. studymind.co.uk
Chemical ReductionLithium aluminum hydride (LiAlH₄)Dry Ether or THFA very strong and common reducing agent for nitriles. chemguide.co.ukresearchgate.net
Chemical ReductionSodium borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂)MethanolA convenient lab-scale method. researchgate.net
Chemical ReductionSodium (Na) metalEthanolAn alternative chemical reduction method. studymind.co.uk

The nitrile functionality can participate in cycloaddition reactions, providing a route to various heterocyclic compounds. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.eduresearchgate.net

In this type of reaction, the nitrile acts as a dipolarophile and reacts with a 1,3-dipole. For instance, the reaction of nitriles with organic azides (R-N₃) is a well-established method for synthesizing tetrazoles, a class of five-membered heterocyclic compounds. researchgate.net Another example is the reaction with nitrilimines to form triazoles. mdpi.com These reactions are valuable for creating complex, nitrogen-rich molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Additionally, nitriles can undergo other types of pericyclic reactions. For example, the cyclotrimerization of benzonitriles, catalyzed by low-valent titanium species, can produce 2,4,6-triaryl-1,3,5-triazines. researchgate.net While this is typically demonstrated with simpler benzonitriles, the nitrile groups on this compound could potentially undergo similar transformations to form highly cross-linked networks.

Nitriles are versatile ligands in coordination chemistry, capable of binding to transition metal centers through the lone pair of electrons on the nitrogen atom. nih.govwikipedia.org They are classified as neutral, L-type ligands. wikipedia.org The four nitrile groups of this compound can act as monodentate ("end-on") ligands, allowing the molecule to function as a polydentate ligand, bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).

Nitrile ligands are generally considered weakly coordinating, meaning they can often be easily displaced by stronger ligands, which makes them useful as temporary ligands in synthesis. wikipedia.org The coordination of a nitrile to a cationic metal center can activate the nitrile group toward nucleophilic attack. This activation is the basis for metal-catalyzed hydration of nitriles to amides. wikipedia.org The strength of the metal-nitrile bond and the degree of π-back-donation can be influenced by other ligands on the metal and substituents on the nitrile. nih.gov

Reactions at the Methylene (B1212753) Carbon Adjacent to Nitrile

The methylene (-CH₂-) groups in this compound are activated by the adjacent electron-withdrawing nitrile groups.

The hydrogen atoms on the methylene carbons (α-hydrogens) are acidic due to the strong electron-withdrawing inductive and resonance effects of the cyano group. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. A key example is the Knoevenagel condensation. In this reaction, the carbanion generated from the cyanomethyl group attacks an aldehyde or ketone. For derivatives like 1,3,5-tris(4-cyanomethylphenyl)benzene, this reaction with di- or tri-aldehydes under basic conditions is used to form fully conjugated Covalent Organic Frameworks (COFs) with phenylene vinylene linkages. ossila.com This process demonstrates the accessibility and reactivity of the carbanion intermediate.

Alkylation and Acylation Reactions

The methylene protons of the acetonitrile (B52724) group are acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion is a potent nucleophile and can readily participate in alkylation and acylation reactions. The presence of the phenyl ring stabilizes this carbanion through resonance. For this compound, the electron-withdrawing nature of the three additional cyanomethyl groups on the aromatic ring would further increase the acidity of the benzylic protons, facilitating carbanion formation.

Alkylation of phenylacetonitrile (B145931) and its derivatives is a common method for the synthesis of more complex molecules. researchgate.netnih.gov These reactions are typically carried out in the presence of a base, such as sodium amide, potassium tert-butoxide, or under phase-transfer catalysis conditions. researchgate.netgoogle.com A variety of alkylating agents can be employed, including alkyl halides and benzyl (B1604629) alcohols. researchgate.netnih.gov The general scheme for the α-alkylation of a phenylacetonitrile derivative is as follows:

Scheme 1: General Alkylation of Phenylacetonitrile

Where Ar represents the substituted phenyl ring, R is an alkyl or benzyl group, and X is a leaving group (e.g., a halide).

The following table summarizes typical conditions and outcomes for the alkylation of phenylacetonitrile, which can be considered as a model for the reactivity of this compound.

ReactantAlkylating AgentBase/CatalystSolventTemperature (°C)ProductYield (%)
PhenylacetonitrileBenzyl alcoholKOtBuToluene1202,3-DiphenylpropanenitrileVaries with substituents
Phenylacetonitrilep-Methoxybenzyl alcoholCopper catalyst--2-Phenyl-3-(p-methoxyphenyl)propanenitrile71 (isolated)
Phenylacetonitrile1,4-DibromobutaneAqueous NaOH / DMSO--1-Phenylcyclopentanecarbonitrile-
Table 1: Examples of Alkylation Reactions of Phenylacetonitrile. researchgate.netgoogle.comacs.org

Acylation reactions would proceed in a similar manner, with an acylating agent such as an acyl chloride or anhydride reacting with the carbanion to form a β-ketonitrile. For instance, the acetylation of phenylacetamide, a related compound, can be achieved using acetic anhydride and boron trifluoride. acs.org A similar approach could likely be applied to this compound.

Polymerization and Oligomerization Studies

Molecules containing multiple reactive functional groups, such as this compound, are excellent candidates for the synthesis of polymers and framework materials. The cyanomethyl groups, in particular, can participate in various polymerization reactions.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons and interesting electronic and optical properties. nih.gov The synthesis of such polymers often involves coupling reactions between appropriately functionalized monomers. nih.gov While direct polymerization of this compound to a conjugated polymer is not straightforward, its derivatives could serve as valuable monomers.

For instance, the cyanomethyl groups can be hydrolyzed to carboxylic acids or converted to other functional groups that are amenable to cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings, which are commonly used in the synthesis of conjugated polymers. nih.gov The resulting polymers could have applications in organic electronics, sensing, and bioimaging. nsf.gov

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. nih.govsciopen.com They are synthesized from molecular building blocks that are linked by strong covalent bonds. nih.gov The predictable nature of their synthesis allows for the design of materials with tailored properties for applications in gas storage, separation, and catalysis.

A structurally related compound, 1,3,5-tris(4-cyanomethylphenyl)benzene, which has a similar arrangement of cyanomethylphenyl units, has been successfully used as a building block for the synthesis of COFs. This suggests that this compound would also be a suitable monomer for COF synthesis. The cyanomethyl groups can undergo condensation reactions with aldehydes to form imine-linked or other types of linkages, which are common in COF chemistry. researchgate.net

The synthesis of a crystalline polyphenylene COF has been achieved through the aldol cyclotrimerization of fluorinated tris(4-acetylphenyl)benzene building units. researchgate.net This demonstrates that phenyl-based monomers with reactive peripheral groups can indeed form ordered, porous frameworks.

The following table summarizes the synthesis of a COF from a building block analogous to the subject compound, highlighting the potential of such molecules in the construction of these advanced materials.

MonomerReaction TypeLinkageResulting MaterialKey Properties
1,3,5-tris(4-cyanomethylphenyl)benzeneCondensation with aldehydesImine or other C=N bondsCovalent Organic Framework (COF)Crystalline, porous, high surface area
Table 2: Synthesis of a Covalent Organic Framework from a Tris(cyanomethylphenyl) Monomer. researchgate.net

Potential Applications in Advanced Materials Science Non Biological

Organic Electronics and Optoelectronics

The field of organic electronics relies on carbon-based materials that can transport charge and interact with light. The electronic properties endowed by the multiple nitrile groups in "2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile" are central to its potential in this domain.

Organic Light-Emitting Diodes (OLEDs) are comprised of several layers of organic materials, each with a specific function. The Electron Transport Layer (ETL) is crucial for efficiently injecting and transporting electrons from the cathode to the emissive layer, where they recombine with holes to produce light. Materials suited for this purpose, known as Electron Transport Materials (ETMs), typically possess high electron mobility and appropriate energy levels to facilitate electron injection.

While direct research specifically detailing the use of "this compound" as an ETM in OLEDs is not extensively documented in publicly available literature, its structural features suggest potential in this area. The electron-withdrawing nature of the four cyanomethyl groups would lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. A lower LUMO level is a desirable characteristic for ETMs as it can reduce the energy barrier for electron injection from the cathode, leading to improved device efficiency and lower operating voltages. The aromatic core provides a pathway for electron transport through π-π stacking interactions in the solid state.

A related structural isomer, 1,3,5-tris(4-cyanomethylphenyl)benzene, which features a triphenylbenzene core, has been investigated for its optoelectronic properties. ossila.com This suggests that molecules with multiple cyanomethylphenyl groups are of interest for electronic applications. However, dedicated studies are required to synthesize, characterize, and evaluate the electron transport properties of "this compound" within an OLED device structure to validate its potential.

The photoluminescent properties of organic compounds are of great interest for applications such as fluorescent dyes and luminescent materials in sensors and lighting. The rigid structure and extended π-conjugation of aromatic nitriles can lead to efficient light emission.

The photophysical properties of "this compound" are anticipated to be influenced by its unique substitution pattern. The cyanomethyl groups can modulate the emission wavelength and quantum yield. For instance, covalent organic frameworks (COFs) synthesized from the related compound, 1,3,5-tris(4-cyanomethylphenyl)benzene, have been shown to exhibit significant photoluminescence. ossila.com These COFs are fully conjugated and have demonstrated photoluminescent quantum yields of up to 27%, which can be further enhanced with the use of fluorinated aldehyde co-monomers. ossila.com This highlights the potential of the cyanomethylphenyl moiety in constructing highly fluorescent materials. The specific luminescent characteristics of "this compound" as a discrete molecule would need to be experimentally determined.

Semiconducting polymers are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of monomers with specific electronic characteristics is a key strategy for tuning the properties of these polymers.

"this compound" could potentially serve as a building block for n-type semiconducting polymers. The high electron affinity imparted by the four cyano groups would favor the transport of electrons. Polymerization strategies could involve linking these monomer units to create a conjugated backbone, enabling charge delocalization and transport. For example, the cyanomethyl groups offer a potential route for chemical modification or polymerization, such as through Knoevenagel condensation reactions. ossila.comsmolecule.com This reaction, when performed with di- or trialdehydes, can lead to the formation of fully conjugated phenylene vinylene structures. ossila.com Polymers derived from or incorporating this acetonitrile (B52724) derivative could exhibit the necessary electronic properties for use in organic electronic circuits and solar cells.

Catalysis and Ligand Design

The nitrile functionalities of "this compound" are also significant for its potential applications in catalysis, either as a ligand for metal centers or as a component in photocatalytic systems.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. The nitrile groups of "this compound" can act as coordination sites for metal ions, making it a candidate for a multitopic ligand in the synthesis of novel MOFs.

The spatial arrangement of the four cyanomethyl groups could lead to the formation of MOFs with unique topologies and pore environments. Furthermore, the nitrile groups within a framework can be post-synthetically modified. For instance, they can be converted to carboxylic acids, which can then coordinate to metal centers to create COF-metal complexes. ossila.com This versatility allows for the introduction of catalytic sites or the reinforcement of the framework structure. The use of such ligands can create cross-linked networks, which is a feature of interest for creating stable and functional materials. ossila.com

Photocatalysis utilizes light to drive chemical reactions. Organic semiconductors are increasingly being explored as metal-free photocatalysts. The electronic structure of "this compound" suggests it could participate in photocatalytic processes.

Materials derived from the related compound 1,3,5-tris(4-cyanomethylphenyl)benzene have demonstrated photocatalytic activity. ossila.com Covalent organic frameworks synthesized from this ligand have been successfully applied in the photocatalytic oxidation of boronic acid to alcohols under visible light. ossila.com The high crystallinity and stability of these frameworks are beneficial for heterogeneous photocatalysis. ossila.com Given the structural similarities, materials based on "this compound" could potentially exhibit similar photocatalytic capabilities, for instance, in organic synthesis or environmental remediation. The multiple cyano groups would likely enhance the photocatalytic activity by promoting charge separation and providing active sites for redox reactions.

Sensor Technologies (Non-Biological)

The unique molecular architecture of this compound, also identified in scientific literature as 1,3,5-tris(4-cyanomethylphenyl)benzene, positions it as a significant building block in the development of advanced sensor technologies. Its utility in this domain is primarily centered on its photoluminescent properties, which can be harnessed for the creation of responsive fluorescent sensors.

Fluorescent Sensing Applications

The application of 1,3,5-tris(4-cyanomethylphenyl)benzene in fluorescent sensing is intrinsically linked to its role as a key component in the synthesis of Covalent Organic Frameworks (COFs). These COFs, constructed through a Knoevenagel condensation reaction with di- or trialdehyde substituted ligands, exhibit notable photoluminescence. The resulting fully conjugated frameworks have demonstrated a photoluminescent quantum yield of 27%, which can be enhanced to 33% through the use of fluorinated aldehyde ligands. ossila.com

The nitrile groups present in the structure of 1,3,5-tris(4-cyanomethylphenyl)benzene are pivotal to its sensing capabilities. These groups can be chemically modified, for instance, by conversion to carboxylic acids. This transformation allows for the coordination of metal centers, thereby creating COF-metal complexes. ossila.com Such modifications can introduce selectivity and sensitivity towards specific analytes, forming the basis for fluorescent sensors that can detect the presence of target molecules through changes in their emission spectra.

The broader class of cyanostilbene derivatives, to which this compound is related, is known for a phenomenon called aggregation-induced emission (AIE). mdpi.comnih.gov In AIE-active molecules, fluorescence is significantly enhanced in the aggregated state, a property that is highly advantageous for sensing applications. While conventional fluorescent molecules often suffer from quenching at high concentrations, AIE-active compounds become more emissive, enabling the development of highly sensitive sensors. nih.govacs.org The design of fluorescent liquid crystalline materials with multiple responsive properties has been explored using cyanostilbene derivatives, showcasing their potential in creating sensors that respond to various stimuli. mdpi.com

PropertyValueReference
Photoluminescent Quantum Yield (unmodified COF)27% ossila.com
Photoluminescent Quantum Yield (with fluorinated aldehyde ligands)up to 33% ossila.com
Functional Group for Sensing ModificationNitrile ossila.com
Potential ModificationConversion to Carboxylic Acids for Metal Coordination ossila.com

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry investigates the formation of complex chemical systems through non-covalent interactions. In this context, this compound, or 1,3,5-tris(4-cyanomethylphenyl)benzene, presents intriguing possibilities for the construction of self-assembled architectures, largely driven by the interactions of its nitrile functional groups.

Exploration of Self-Assembly Properties driven by Nitrile Interactions

The nitrile groups are instrumental in the self-assembly of 1,3,5-tris(4-cyanomethylphenyl)benzene into larger, ordered structures. These groups can act as anchoring points in the formation of cross-linked COF networks. ossila.com The self-assembly process is guided by the specific geometry of the molecule and the directional nature of the interactions between the nitrile groups and other molecular components.

In the broader context of cyanostilbene derivatives, the interplay between the cyano groups and the π-conjugated system dictates the self-assembly behavior. nih.govacs.org These molecules can self-assemble into well-defined nanostructures, such as nanowires, through programmed processes. nih.govacs.org The characteristic "twist elasticity" of the cyanostilbene backbone allows for conformational changes that facilitate favorable intermolecular interactions, leading to highly ordered assemblies with enhanced photoluminescence and charge carrier mobility. nih.gov

While direct studies on the self-assembly of 1,3,5-tris(4-cyanomethylphenyl)benzene driven solely by nitrile-nitrile interactions are not extensively detailed in the provided context, its role as a ligand in the formation of crystalline and stable COFs underscores the importance of its self-assembly properties. ossila.com The high crystallinity of the resulting COFs is a direct consequence of the precise and predictable self-assembly of the molecular building blocks. ossila.com The nitrile groups, in this case, participate in the formation of covalent bonds during the Knoevenagel condensation, which locks the molecules into a stable, porous framework. ossila.com

Intermolecular InteractionRole in Self-AssemblyResulting StructureReference
Nitrile Group InteractionsAnchoring points for cross-linkingCovalent Organic Frameworks (COFs) ossila.com
π-π Stacking (in related cyanostilbenes)Directional assembly1D Nanowires nih.govacs.org
Molecular "Twist Elasticity" (in related cyanostilbenes)Facilitates favorable intermolecular packingCrystalline Nanostructures nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile in laboratory settings?

  • Methodological Answer : The synthesis typically involves multi-step cyanomethylation of a phenylacetonitrile precursor. A plausible approach includes:

  • Step 1 : Bromination or chlorination of the parent phenyl ring to introduce reactive sites.
  • Step 2 : Nucleophilic substitution using cyanomethyl groups (e.g., KCN or NaCN in polar aprotic solvents like DMF).
  • Step 3 : Purification via column chromatography or recrystallization, with acetonitrile often used as a reaction solvent due to its high polarity and miscibility .
    • Critical Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-alkylation and byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • HPLC/GC-MS : Quantify purity (>97% threshold for most studies) and detect impurities .
  • NMR Spectroscopy : Confirm regioselectivity of cyanomethyl groups via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., aromatic proton splitting patterns and nitrile carbon signals at ~115-120 ppm) .
  • FT-IR : Validate nitrile stretches (~2240 cm<sup>-1</sup>) and absence of hydroxyl/moisture contamination .
    • Physicochemical Data : Compare experimental melting points, densities (e.g., ~1.5 g/cm<sup>3</sup> for analogous compounds), and boiling points with computational predictions .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Root Cause Analysis : Discrepancies often arise from solvation effects, crystal packing forces, or incomplete DFT functional parameterization.
  • Resolution Workflow :

  • Step 1 : Re-optimize computational models using solvent correction fields (e.g., PCM for acetonitrile environments) .
  • Step 2 : Validate NMR chemical shifts with empirical databases (e.g., PubChem or EPA DSSTox) .
  • Step 3 : Conduct X-ray crystallography to confirm regiochemistry and compare with DFT-optimized geometries .

Q. How can reaction conditions be optimized to enhance regioselectivity during tris-cyanomethylation?

  • Experimental Design :

  • Catalytic Systems : Use Lewis acids (e.g., ZnCl2) or phosphine ligands (e.g., tris(pentafluorophenyl)phosphine) to direct cyanomethyl group placement .
  • Solvent Effects : Test polar aprotic solvents (acetonitrile vs. DMF) to modulate reaction kinetics and selectivity .
  • Temperature Gradients : Lower temperatures (0–5°C) may reduce steric hindrance at ortho positions .
    • Data Interpretation : Employ DOE (Design of Experiments) to identify critical variables. Monitor intermediate formation via <sup>19</sup>F NMR if fluorinated analogs are used .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Degradation Pathways : Hydrolysis of nitrile groups to amides or carboxylic acids in humid environments.
  • Mitigation Strategies :

  • Storage : Use anhydrous acetonitrile solutions at -20°C in amber vials to prevent photodegradation .
  • Stability Assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to establish shelf-life .

Methodological Tables

Table 1 : Key Physicochemical Properties of Structural Analogs

Property2-(Cyanomethyl)-5,7-difluorobenzimidazole4-(Cyanomethyl)benzonitrile
Molecular Weight (g/mol)193.15142.16
Density (g/cm<sup>3</sup>)1.51.2
Boiling Point (°C)435.3305

Table 2 : Reaction Optimization Parameters for Cyanomethylation

VariableOptimal RangeImpact on Yield/Selectivity
SolventAcetonitrile/DMF (1:1)Maximizes solubility
Temperature (°C)0–10Reduces byproduct formation
Catalyst Loading (mol%)5–10 (ZnCl2)Enhances regioselectivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.